molecular formula C21H22N2O5S B2550657 N-(4-((4-oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)phenyl)acetamide CAS No. 877811-48-8

N-(4-((4-oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2550657
CAS No.: 877811-48-8
M. Wt: 414.48
InChI Key: UVRSAENNNHJXBT-UHFFFAOYSA-N
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Description

N-(4-((4-oxospiro[chroman-2,4’-piperidin]-1’-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which includes a chroman and piperidine moiety, linked through a sulfonyl group to a phenylacetamide. The presence of these functional groups endows the compound with a variety of biological activities, making it a valuable target for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-oxospiro[chroman-2,4’-piperidin]-1’-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chroman Moiety: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Spirocyclization: The chroman derivative is then subjected to a spirocyclization reaction with a piperidine derivative, forming the spiro[chroman-2,4’-piperidin]-4-one intermediate.

    Sulfonylation: The spiro intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Acetylation: Finally, the sulfonylated intermediate is acetylated using acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of N-(4-((4-oxospiro[chroman-2,4’-piperidin]-1’-yl)sulfonyl)phenyl)acetamide may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-oxospiro[chroman-2,4’-piperidin]-1’-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-((4-oxospiro[chroman-2,4’-piperidin]-1’-yl)sulfonyl)phenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((4-oxospiro[chroman-2,4’-piperidin]-1’-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth.

Comparison with Similar Compounds

N-(4-((4-oxospiro[chroman-2,4’-piperidin]-1’-yl)sulfonyl)phenyl)acetamide can be compared with other similar compounds, such as:

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: Shares a similar spirocyclic structure but lacks the sulfonyl and acetamide groups.

    N-(4-(1-Piperidinylsulfonyl)phenyl)acetamide: Contains the sulfonyl and acetamide groups but lacks the spirocyclic chroman moiety.

The uniqueness of N-(4-((4-oxospiro[chroman-2,4’-piperidin]-1’-yl)sulfonyl)phenyl)acetamide lies in its combination of functional groups, which confer a distinct set of biological activities and chemical reactivity.

Properties

IUPAC Name

N-[4-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-15(24)22-16-6-8-17(9-7-16)29(26,27)23-12-10-21(11-13-23)14-19(25)18-4-2-3-5-20(18)28-21/h2-9H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRSAENNNHJXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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